molecular formula C15H20N4S B4356976 N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea

N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea

Cat. No.: B4356976
M. Wt: 288.4 g/mol
InChI Key: NYLNIIHCVYFJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

2-ethylphenyl isothiocyanate+3-(1H-imidazol-1-yl)propylamineN-(2-ethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea\text{2-ethylphenyl isothiocyanate} + \text{3-(1H-imidazol-1-yl)propylamine} \rightarrow \text{N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea} 2-ethylphenyl isothiocyanate+3-(1H-imidazol-1-yl)propylamine→N-(2-ethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are investigated for their catalytic and biological properties.

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The imidazole ring and thiourea group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[3-(1H-imidazol-1-yl)propyl]thiourea
  • N-(2-methylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea
  • N-(2-chlorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea

Uniqueness

N-(2-ethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]thiourea is unique due to the presence of the 2-ethylphenyl group, which may enhance its lipophilicity and influence its biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-(3-imidazol-1-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4S/c1-2-13-6-3-4-7-14(13)18-15(20)17-8-5-10-19-11-9-16-12-19/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLNIIHCVYFJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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